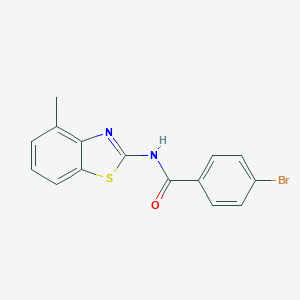

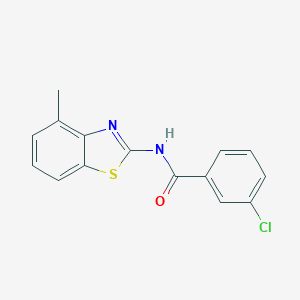

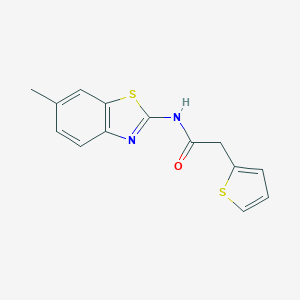

4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

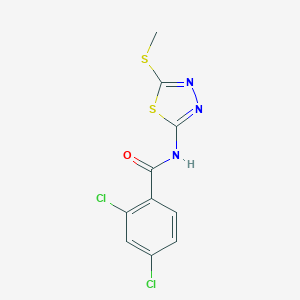

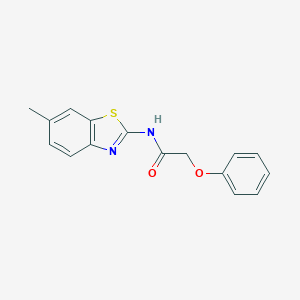

“4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound. It has a molecular formula of C8H8BrNO . This compound is a derivative of benzothiazole, which is a bicyclic compound with fused benzene and thiazole rings .

Chemical Reactions Analysis

Benzothiazole derivatives, including “4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide”, can participate in various chemical reactions. For instance, they can undergo condensation with aldehydes in DMF, efficiently providing 2-substituted benzothiazoles . They can also participate in visible light mediated synthesis from 2-aminothiophenol and aldehydes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” include a molecular weight of 214.06 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass is 212.97893 g/mol .

Applications De Recherche Scientifique

Synthetic Methods and Characterization

A study conducted by Hossaini et al. (2017) explored the one-pot, multicomponent synthesis of new derivatives closely related to 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, characterizing them through various spectroscopic methods. This research underscores the compound's role in facilitating the development of novel chemical entities with potential applications in drug discovery and material science Hossaini, R. Heydari, M. Maghsoodlou, C. Graiff, 2017.

Another relevant study by Saeed (2009) detailed the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting a more efficient and cleaner method compared to traditional thermal heating. This finding is significant for the synthesis of similar compounds, demonstrating advancements in synthetic chemistry techniques A. Saeed, 2009.

Biological Activity and Applications

Research on derivatives of 1,3-benzothiazol-2-yl benzamides, as described by Rana et al. (2008), evaluated their pharmacological properties, including anticonvulsant and neurotoxicity profiles. Though not directly on 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, this study indicates the therapeutic potential of its structural analogs A. Rana, N. Siddiqui, S. Khan, Syed Ehtaishamul Haque, M. A. Bhat, 2008.

In another context, Bhagat et al. (2012) synthesized and investigated the antimicrobial activity of 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, derivatives akin to the compound of interest. Their findings contribute to the understanding of how such compounds could be leveraged for antimicrobial purposes, highlighting a potential application in combating microbial resistance T. Bhagat, S. Deshmukh, S. V. Kuberkar, 2012.

The design and synthesis of N-(4-{[4-(1H-Benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives as described by Xu et al. (2006) provide insights into the compound's potential as a small molecule heparanase inhibitor. This application is noteworthy in the context of cancer therapy, where heparanase plays a critical role in tumor metastasis and angiogenesis Yong-Jiang Xu, Hua-Quan Miao, Weitao Pan, Elizabeth C Navarro, James R Tonra, Stan Mitelman, M Margarita Camara, Dhanvanthri S Deevi, Alexander S Kiselyov, Paul Kussie, Wai C Wong, Hu Liu, 2006.

Orientations Futures

The future directions for “4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the versatile biological properties of benzotriazole derivatives , this compound may also have potential applications in pharmaceutical chemistry.

Propriétés

IUPAC Name |

4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS/c1-9-3-2-4-12-13(9)17-15(20-12)18-14(19)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBAIKKRBLXFDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Methoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B472969.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B473014.png)

![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide](/img/structure/B473139.png)

![2,5-dichloro-N-[3-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B473145.png)

![2-chloro-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B473146.png)